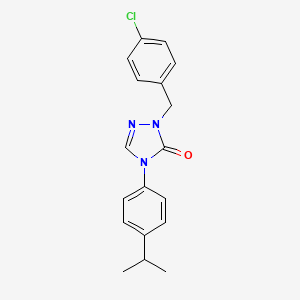
1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the 5-HT7 receptor, which is a subtype of the serotonin receptor. The compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The compound acts as a selective antagonist of the 5-HT7 receptor, which is a subtype of the serotonin receptor. The 5-HT7 receptor is involved in the regulation of various physiological processes such as mood, cognition, and sleep. By blocking the activity of the 5-HT7 receptor, 1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine modulates the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine exhibits antidepressant and anxiolytic effects in various animal models. The compound has also been shown to improve cognitive function and memory in rodents. Additionally, the compound has been investigated for its potential neuroprotective effects in neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine is its high selectivity for the 5-HT7 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of the compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine. One possible direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Another direction is to explore its potential use in the treatment of mood and anxiety disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine involves the reaction of 6-chloronicotinic acid with benzylamine and propylpiperazine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The reaction mixture is then purified by column chromatography to obtain the desired product.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and antipsychotic effects in various animal models. The compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
(4-benzyl-3-propylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-2-6-18-15-24(20(25)17-9-10-19(21)22-13-17)12-11-23(18)14-16-7-4-3-5-8-16/h3-5,7-10,13,18H,2,6,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRXMESLSUEWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-9-methylpurin-6-amine](/img/structure/B2572546.png)



![N-Methyl-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide](/img/structure/B2572551.png)




![N-(2-fluorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2572561.png)

![N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2572566.png)
